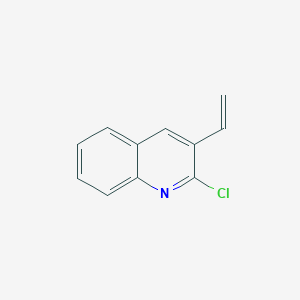

2-Chloro-3-ethenylquinoline

Description

Significance of the Quinoline (B57606) Nucleus in Contemporary Chemical Research

The quinoline nucleus, a bicyclic aromatic heterocycle containing nitrogen, is a cornerstone in modern chemical research, particularly in medicinal chemistry. smolecule.comsmolecule.com Its rigid structure and the presence of a nitrogen atom confer unique electronic and steric properties, making it a "privileged scaffold" for the design of new therapeutic agents. smolecule.comvulcanchem.com Quinoline derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties. smolecule.comorgsyn.orgresearchgate.net

The versatility of the quinoline ring allows for the introduction of various functional groups at different positions, which can fine-tune the biological activity of the resulting compounds. smolecule.com This adaptability has led to the development of numerous quinoline-based drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin. orgsyn.orgresearchgate.net Beyond medicine, quinoline derivatives are also integral to the development of agrochemicals, dyes, and materials with specific electronic and optical properties. smolecule.com

Rationale for Investigating 2-Chloro-3-ethenylquinoline: A Focus on Structural and Reactive Properties

The investigation into 2-Chloro-3-ethenylquinoline is driven by the unique combination of its functional groups and their placement on the quinoline core. This specific arrangement of a chloro group at the 2-position and an ethenyl (vinyl) group at the 3-position suggests a molecule with significant potential for synthetic transformations.

The chlorine atom at the 2-position is a key feature, rendering the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups, making it a versatile intermediate in the synthesis of more complex molecules. The reactivity of this position is well-documented in related compounds like 2-chloroquinoline-3-carbaldehyde (B1585622), which serves as a precursor for various heterocyclic systems. nih.gov

The ethenyl group at the 3-position provides another site for chemical modification. This unsaturated bond can participate in addition reactions and cross-coupling reactions, such as the Heck reaction, to further elaborate the molecular structure. The conjugation of the ethenyl group with the quinoline ring system also influences the electronic properties of the molecule.

The juxtaposition of these two reactive sites makes 2-Chloro-3-ethenylquinoline a valuable building block in organic synthesis. The controlled and selective reaction at either the chloro or the ethenyl group can lead to a diverse library of quinoline derivatives for various applications. While specific research on 2-Chloro-3-ethenylquinoline is not extensively documented in publicly available literature, its structural features point towards its utility as a versatile synthetic intermediate.

Historical Context of Quinoline Synthesis and Functionalization

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. researchgate.net A significant breakthrough in its synthesis came in 1880 with the development of the Skraup synthesis, a method that involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. smolecule.com This and other named reactions, such as the Doebner-von Miller, Friedländer, and Combes syntheses, laid the foundation for the construction of the quinoline ring system from simple precursors. smolecule.com

The Friedländer synthesis, first described in 1882, is a particularly relevant method for producing substituted quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. researchgate.net Over the years, these classical methods have been refined and new synthetic routes have been developed, including multicomponent reactions and methods utilizing microwave irradiation to improve efficiency and yield. nih.gov The functionalization of the pre-formed quinoline ring has also been an area of intense research, with the development of various methods to introduce substituents at specific positions, further expanding the chemical space of accessible quinoline derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C11H8ClN |

|---|---|

Molecular Weight |

189.64 g/mol |

IUPAC Name |

2-chloro-3-ethenylquinoline |

InChI |

InChI=1S/C11H8ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h2-7H,1H2 |

InChI Key |

QRXLPDVUCDQDPQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC2=CC=CC=C2N=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 Ethenylquinoline and Its Precursors

Strategies for Quinoline (B57606) Ring Formation and Subsequent Functionalization

The initial and crucial phase in the synthesis of 2-chloro-3-ethenylquinoline is the formation of the quinoline ring system. A variety of methods, both classic and contemporary, are employed to construct this bicyclic heteroaromatic scaffold, which is subsequently functionalized.

Vilsmeier-Haack Cyclization Approaches to 2-Chloro-3-formylquinolines as Key Intermediates

A highly effective and widely utilized method for preparing 2-chloro-3-formylquinolines, which are essential precursors to 2-chloro-3-ethenylquinoline, is the Vilsmeier-Haack reaction. chemijournal.comthieme-connect.comresearchgate.net This reaction typically involves treating an N-arylacetamide, such as acetanilide (B955), with a Vilsmeier reagent, which is formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemijournal.comdut.ac.za

The reaction mechanism proceeds through the formation of a chloro-iminium salt, the Vilsmeier reagent, which acts as an electrophile. The acetanilide undergoes electrophilic substitution, followed by cyclization and dehydration to yield the quinoline ring. A significant advantage of the Vilsmeier-Haack conditions is the simultaneous introduction of a chlorine atom at the C-2 position and a formyl group at the C-3 position of the quinoline nucleus. thieme-connect.comresearchgate.net This one-pot transformation provides direct access to the pivotal 2-chloro-3-formylquinoline intermediate. dut.ac.zanih.gov Studies have shown that this method is efficient, often resulting in high yields and requiring less time and raw material. chemijournal.com The reaction has been successfully applied to a range of substituted acetanilides, including those with electron-donating or electron-withdrawing groups. researchgate.net

Other Established Annulation and Cyclocondensation Reactions for 2,3-Disubstituted Quinoline Systems

Besides the Vilsmeier-Haack reaction, other established quinoline syntheses can be adapted to produce 2,3-disubstituted quinoline systems. While these may not always directly yield the 2-chloro-3-ethenyl substitution pattern, they are fundamental to quinoline chemistry.

One notable method is the Pfitzinger reaction , which involves the reaction of an isatin (B1672199) with a carbonyl compound to produce quinoline-4-carboxylic acids. Modifications of this reaction have expanded its scope. Another important route is the Friedländer annulation , which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This method is known for its high efficiency in forming the quinoline ring. The Combes quinoline synthesis and the Gould-Jacobs reaction also represent viable, though sometimes less direct, pathways to functionalized quinolines that can be further elaborated to the desired product.

Introduction of the Ethenyl Moiety at the C-3 Position

Following the synthesis of the 2-chloro-3-formylquinoline precursor, the next critical step is the introduction of the ethenyl (vinyl) group at the C-3 position. This is most commonly achieved through olefination reactions or palladium-catalyzed cross-coupling strategies.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions from Aldehyde Precursors

The most direct and frequently employed method for converting the C-3 formyl group into an ethenyl group is through olefination. The Wittig reaction , a cornerstone of organic synthesis, involves the reaction of 2-chloro-3-formylquinoline with a phosphorus ylide, such as one generated from methyltriphenylphosphonium (B96628) bromide and a strong base.

A powerful alternative is the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes a phosphonate (B1237965) carbanion. wikipedia.orgorganicchemistrydata.org This reaction often provides advantages over the Wittig reaction, including the use of more nucleophilic and less basic reagents, and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.org The HWE reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnih.govnrochemistry.com

| Olefination Reaction | Key Reagent | Product Stereoselectivity |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | Generally less selective, can be tuned |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Predominantly (E)-alkene |

Palladium-Catalyzed Cross-Coupling Strategies for Ethenyl Group Installation

Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for forming carbon-carbon bonds. rsc.orgmit.eduresearchgate.netnih.gov To synthesize 2-chloro-3-ethenylquinoline, a 2-chloro-3-haloquinoline (where the halo group is typically bromine or iodine) can be coupled with an ethenylating agent. Common examples include the Suzuki coupling , which uses a vinylboronic acid or its ester, and the Stille coupling , which employs an organotin reagent like tributyl(vinyl)tin. These reactions are catalyzed by a palladium complex and offer excellent functional group tolerance.

Radical-Mediated Ethenylation Reactions

While less conventional for this specific transformation, radical-mediated reactions represent an emerging field in synthetic chemistry. rsc.org These methods could involve the generation of a radical at the C-3 position of the quinoline ring, followed by its reaction with an appropriate ethenylating agent. wiley-vch.de Recent advancements in photoredox catalysis have expanded the scope of radical reactions, potentially offering new pathways for the ethenylation of quinolines. nih.gov However, controlling regioselectivity and preventing side reactions remain key challenges in this area.

Selective Halogenation/Dehalogenation Strategies at the Quinoline Nucleus

The placement of a chlorine atom specifically at the C-2 position of the quinoline ring is a common requirement for the synthesis of numerous biologically active compounds, including the precursor to 2-chloro-3-ethenylquinoline. Several reliable strategies have been developed to achieve this regioselectivity, primarily involving the chlorination of quinolin-2(1H)-ones, reactions of dihaloquinolines, the Sandmeyer reaction, and the activation of quinoline N-oxides.

Chlorination of Quinolin-2(1H)-ones

One of the most prevalent and effective methods for synthesizing 2-chloroquinolines is the direct chlorination of their corresponding quinolin-2(1H)-one (carbostyril) precursors. nuph.edu.uaorganic-chemistry.org The tautomeric nature of quinolin-2(1H)-ones allows the carbonyl group to be converted into a chloro group using specific chlorinating agents. The most common reagents for this transformation are phosphorus oxychloride (POCl₃), often used in conjunction with phosphorus pentachloride (PCl₅). nuph.edu.ua

The reaction typically involves heating the quinolin-2(1H)-one with an excess of POCl₃. The presence of PCl₅ can enhance the reaction's efficiency. This method is widely applicable to a variety of substituted quinolinones. For instance, the synthesis of isomeric esters of 2-chloroquinoline-carboxylic acids was achieved by first oxidizing the corresponding quinoline carboxylates to 2(1H)-oxoquinoline carboxylates, followed by chlorination with POCl₃. nuph.edu.ua Similarly, some substituted 4-methylquinolin-2(1H)-ones have been successfully converted to their 2-chloro derivatives using POCl₃. researchgate.net

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Methyl quinoline-5-carboxylate | 1. NaClO/KH₂PO₄ 2. POCl₃ | Methyl 2-chloroquinoline-5-carboxylate | N/A | nuph.edu.ua |

| Methyl quinoline-6-carboxylate | 1. NaClO/KH₂PO₄ 2. POCl₃ | Methyl 2-chloroquinoline-6-carboxylate | N/A | nuph.edu.ua |

| 8-Methylquinolin-2(1H)-one | PCl₅/POCl₃ | 8-Methyl-2-chloroquinoline | N/A | nuph.edu.ua |

| 4-Methylquinolin-2(1H)-one | POCl₃ | 2-Chloro-4-methylquinoline | N/A | researchgate.net |

Interactive Data Table

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl quinoline-5-carboxylate | 1. NaClO/KH₂PO₄ 2. POCl₃ | Methyl 2-chloroquinoline-5-carboxylate | N/A | nuph.edu.ua |

| Methyl quinoline-6-carboxylate | 1. NaClO/KH₂PO₄ 2. POCl₃ | Methyl 2-chloroquinoline-6-carboxylate | N/A | nuph.edu.ua |

| 8-Methylquinolin-2(1H)-one | PCl₅/POCl₃ | 8-Methyl-2-chloroquinoline | N/A | nuph.edu.ua |

| 4-Methylquinolin-2(1H)-one | POCl₃ | 2-Chloro-4-methylquinoline | N/A | researchgate.net |

Regioselective Reactions of Dihaloquinolines

Another strategy to obtain a 2-chloroquinoline (B121035) is through the selective reaction of a dihaloquinoline, most commonly a 2,4-dichloroquinoline (B42001). The chlorine atom at the C-4 position of the quinoline ring is generally more susceptible to nucleophilic substitution than the chlorine at the C-2 position. This difference in reactivity allows for selective "dehalogenation" (via substitution) at C-4 while retaining the C-2 chloro group.

For example, studies on the reaction of substituted 2,4-dichloroquinolines with various nucleophiles, such as bisphenol A and derivatives of 1,4-dihydropyridines, have demonstrated high regioselectivity, with the nucleophile preferentially displacing the C-4 chlorine. dntb.gov.uaresearchgate.net Similarly, Pd/C–Cu mediated alkynylation of 2,4-dichloroquinoline occurs selectively at the C-2 position, leaving the C-4 chlorine intact for subsequent reactions like Suzuki coupling. beilstein-journals.org This differential reactivity provides a pathway to selectively functionalize the C-4 position while preserving the C-2 chlorine required for the target structure.

| Dihaloquinoline | Reactant | Catalyst/Conditions | Product | Outcome | Reference |

| 2,4-Dichloroquinoline | Bisphenol A | K₂CO₃ | Bis(2-chloroquinolin-4-yl) ether derivative | Selective substitution at C-4 | researchgate.net |

| 2,4-Dichloroquinoline | Terminal Alkynes | Pd/C, PPh₃, CuI, Water | 2-Alkynyl-4-chloroquinoline | Selective alkynylation at C-2 | beilstein-journals.org |

| Substituted 2,4-dichloroquinolines | Ethyl 4-(3-hydroxyphenyl)-hexahydroquinoline-3-carboxylate | K₂CO₃ | 2-Chloroquinoline-4-O-polyhydroquinoline derivative | Regioselective substitution at C-4 | benthamdirect.comnih.gov |

Interactive Data Table

| Dihaloquinoline | Reactant | Catalyst/Conditions | Product | Outcome | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloroquinoline | Bisphenol A | K₂CO₃ | Bis(2-chloroquinolin-4-yl) ether derivative | Selective substitution at C-4 | researchgate.net |

| 2,4-Dichloroquinoline | Terminal Alkynes | Pd/C, PPh₃, CuI, Water | 2-Alkynyl-4-chloroquinoline | Selective alkynylation at C-2 | beilstein-journals.org |

| Substituted 2,4-dichloroquinolines | Ethyl 4-(3-hydroxyphenyl)-hexahydroquinoline-3-carboxylate | K₂CO₃ | 2-Chloroquinoline-4-O-polyhydroquinoline derivative | Regioselective substitution at C-4 | benthamdirect.comnih.gov |

Sandmeyer Reaction

The Sandmeyer reaction is a classical method for introducing a halide into an aromatic ring starting from a primary aromatic amine. wikipedia.orgbyjus.com This reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) halide. To synthesize 2-chloroquinoline using this method, 2-aminoquinoline (B145021) would be the required starting material. The 2-aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) to form the 2-quinolinediazonium salt. Subsequent treatment with copper(I) chloride (CuCl) would yield the desired 2-chloroquinoline. wikipedia.orgchim.it This method is particularly useful when the corresponding amino-substituted quinoline is readily available.

Chlorination of Quinoline N-Oxides

Activating the quinoline ring via N-oxidation provides another avenue for selective halogenation. Quinoline N-oxides can be regioselectively chlorinated at the C-2 position using specific reagents. researchgate.netmdpi.com A reported method utilizes triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorinating system to smoothly afford 2-chloroquinolines in good yields. researchgate.net This approach offers a high degree of efficiency and selectivity across a range of substrates with good functional group tolerance. After the chlorination, the N-oxide can be deoxygenated, for example with PCl₃, to yield the final 2-chloroquinoline product. mdpi.com

Chemical Reactivity and Mechanistic Studies of 2 Chloro 3 Ethenylquinoline

Reactivity of the Chloro Substituent at C-2

The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to displacement through various reaction pathways, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro group at C-2 can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the quinoline ring, which can stabilize the intermediate Meisenheimer-like complex. pressbooks.pubresearchgate.net The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub In the initial step, the nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate. masterorganicchemistry.com Subsequently, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring. pressbooks.pub

A variety of nucleophiles can participate in these reactions. For instance, reaction with thiourea (B124793) in anhydrous ethanol (B145695) under microwave irradiation leads to the formation of the corresponding 3-vinylquinoline-2(1H)-thione. psu.edu Another example involves the reaction of 2-chloro-3-vinylquinolines with sodium hydrogen selenide (B1212193) in boiling ethanol to produce 1,2-diselenolo(3,4-b)quinolines. zenodo.org

The efficiency of SNAr reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. The use of aqueous media and polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) has been shown to facilitate SNAr reactions under mild conditions. d-nb.info

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the C-2 position of the quinoline ring. torontomu.ca These reactions typically involve a transition metal catalyst, most commonly palladium, which facilitates the coupling of the chloroquinoline with a variety of coupling partners. eie.grresearchgate.net

Common types of cross-coupling reactions applicable to 2-chloro-3-ethenylquinoline include:

Suzuki Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. torontomu.ca

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-2 position and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. eie.gr

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the chloroquinoline in the presence of a palladium or nickel catalyst. uni-muenchen.de

These cross-coupling reactions are highly valuable in synthetic organic chemistry for the construction of complex molecules with diverse functionalities. torontomu.ca

Reactivity of the Ethenyl Moiety at C-3

The ethenyl (vinyl) group at the C-3 position is an electron-rich double bond, making it susceptible to attack by electrophiles and participation in various addition and cycloaddition reactions.

Electrophilic Addition Reactions

The vinyl group of 2-chloro-3-ethenylquinoline can undergo electrophilic addition reactions. smolecule.com In these reactions, an electrophile adds to the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of the addition is generally governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. msu.edu

Halogens such as chlorine and bromine can add across the double bond. For example, reaction with bromine would be expected to yield 2-chloro-3-(1,2-dibromoethyl)quinoline. zenodo.org The reaction of 2-chloro-3-vinylquinolines with sodium hydrogen selenide can also be considered in this context, where the initial interaction likely involves the vinyl group. zenodo.org

Cycloaddition Reactions (e.g., Diels-Alder)

The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.com In this type of reaction, the diene reacts with the alkene (dienophile) to form a six-membered ring. lumenlearning.comencyclopedia.pub For 2-chloro-3-ethenylquinoline, the vinyl group would react with a conjugated diene. The reactivity in Diels-Alder reactions is enhanced by the presence of electron-withdrawing groups on the dienophile. lumenlearning.com

While specific examples of Diels-Alder reactions involving 2-chloro-3-ethenylquinoline itself are not extensively documented in the provided search results, the vinylquinoline scaffold is known to participate in such transformations. The reaction can be promoted by heat or Lewis acids. libretexts.org The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is a key aspect to consider. masterorganicchemistry.com

Other types of cycloaddition reactions, such as [3+2] cycloadditions, are also possible. researchgate.netresearchgate.net These reactions involve a three-atom component reacting with the two-atom vinyl group to form a five-membered ring.

Polymerization Pathways and Oligomerization Studies

The presence of the vinyl group suggests that 2-chloro-3-ethenylquinoline could potentially undergo polymerization or oligomerization. vulcanchem.com Vinyl compounds are well-known monomers for the synthesis of polymers. The polymerization of 2-chloro-3-ethenylquinoline would lead to a polymer with a polyvinyl backbone and pendant 2-chloroquinolyl groups.

While specific studies on the polymerization of 2-chloro-3-ethenylquinoline were not found in the provided search results, related vinylquinoline derivatives have been investigated for their polymerization behavior. For instance, 1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene, which contains vinyl-quinoline moieties, can undergo thermal or photochemical polymerization. Such studies suggest the potential for 2-chloro-3-ethenylquinoline to form polymers with interesting electronic or optical properties.

Oxidative and Reductive Transformations

The chemical behavior of 2-Chloro-3-ethenylquinoline under oxidative and reductive conditions is dictated by its constituent functional groups: the quinoline ring, the ethenyl (vinyl) group, and the chloro-substituent. While specific studies on 2-Chloro-3-ethenylquinoline are not extensively documented, its reactivity can be inferred from analogous quinoline derivatives.

Oxidative Transformations: The nitrogen atom in the quinoline ring is susceptible to oxidation, typically by peroxy acids like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide, to yield the corresponding quinoline N-oxide. This transformation increases the electron deficiency of the pyridine (B92270) ring, influencing its subsequent reactivity. The ethenyl group can also undergo oxidation. Under strong oxidizing conditions, such as with potassium permanganate (B83412) or chromium trioxide, the vinyl group can be cleaved to form a carboxylic acid, yielding 2-chloroquinoline-3-carboxylic acid. Milder conditions, such as epoxidation with a peroxy acid, would likely form 2-chloro-3-(oxiran-2-yl)quinoline.

Reductive Transformations: Reduction of 2-Chloro-3-ethenylquinoline can occur at several sites. The quinoline ring can be hydrogenated, with the pyridine ring being more susceptible to reduction than the benzenoid ring. Catalytic hydrogenation (e.g., with H₂/Pd) would likely reduce the pyridine ring to yield a 2-chloro-3-ethenyl-1,2,3,4-tetrahydroquinoline. The ethenyl group can also be selectively reduced to an ethyl group using mild reducing agents or specific catalytic systems, producing 2-chloro-3-ethylquinoline. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can potentially reduce the pyridine portion of the quinoline ring. For instance, the reduction of the related 2-chloro-3-cyanoquinoline with LiAlH₄ has been shown to yield (2-chloroquinolin-3-yl)methanamine. acs.org

Transformations Involving the Quinoline Heterocycle

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine ring, exhibits a rich and complex reactivity pattern, influenced by the electron-withdrawing nature of the nitrogen atom and the substituents present.

Electrophilic Aromatic Substitution (EAS) on the quinoline ring is generally less facile than on benzene. The nitrogen atom exerts a deactivating effect on the ring system, particularly on the pyridine ring, by withdrawing electron density. rsc.org This effect is amplified in acidic media, which are common for EAS reactions, as the nitrogen becomes protonated to form a pyridinium (B92312) ion, further deactivating the entire heterocyclic system. rsc.orgyoutube.com

Consequently, electrophilic attack occurs preferentially on the benzenoid ring, which is less deactivated. The positions for substitution are C-5, C-6, C-7, and C-8. The directing influence of the fused pyridine ring favors substitution at the C-5 and C-8 positions. The chloro and ethenyl groups on the pyridine ring have a minor influence on the regioselectivity of the benzenoid ring. Reactions such as nitration and sulfonation require vigorous conditions. For example, the sulfonation of quinoline at 220°C yields quinoline-8-sulfonic acid, while at 300°C, it produces quinoline-6-sulfonic acid. slideshare.net For 2-Chloro-3-ethenylquinoline, similar harsh conditions would be expected to achieve electrophilic substitution on the benzenoid portion of the molecule.

The pyridine ring of the quinoline system, particularly when substituted with a good leaving group like chlorine at the C-2 or C-4 position, is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom significantly lowers the electron density at the C-2 and C-4 positions, making them electrophilic and activating them for nucleophilic attack. rsc.orgsemanticscholar.orgwikipedia.org The presence of the chlorine atom at the C-2 position of 2-Chloro-3-ethenylquinoline makes this site the primary target for nucleophiles.

The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion, where the negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate and facilitates the reaction. semanticscholar.org This high reactivity allows for the substitution of the 2-chloro group by a wide variety of nucleophiles. For instance, studies on 2-chloro-3-vinylquinolines have shown that they react with sodium hydrogen selenide to form fused diselenoloquinolines. rhhz.net Similarly, reaction with thiourea leads to the formation of the corresponding 3-vinyl-quinoline-2(1H)-thione. wikipedia.org

The following table summarizes various nucleophilic substitution reactions reported for 2-chloroquinolines, which are analogous to the expected reactivity of 2-Chloro-3-ethenylquinoline.

| Nucleophile | Reagent(s) | Product Type | Reference(s) |

| Amines | R-NH₂ | 2-Amino-3-ethenylquinoline | slideshare.net |

| Thiols | R-SH | 2-Thioether-3-ethenylquinoline | slideshare.net |

| Thiourea | SC(NH₂)₂ | 3-Ethenylquinoline-2(1H)-thione | wikipedia.org |

| 1,2,4-Triazole | 1,2,4-Triazole, K₂CO₃ | 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde | researchgate.net |

| Alkoxides | NaOR | 2-Alkoxy-3-ethenylquinoline | rhhz.net |

| Grignard Reagents | R-MgBr, Fe(acac)₃ | 2-Alkyl/Aryl-3-ethenylquinoline | thieme-connect.com |

| Sodium Hydrogen Selenide | NaHSe | 1,2-Diselenolo[3,4-b]quinoline derivative | rhhz.net |

| Reaction shown for the analogous 2-chloroquinoline-3-carbaldehyde (B1585622). |

The quinoline scaffold is generally stable, but under specific conditions, it can undergo skeletal rearrangements and ring-opening reactions. These transformations often require photochemical activation or specialized reagents to overcome the aromatic stability of the heterocyclic system.

Recent studies have demonstrated that quinoline skeletons can undergo photocatalytic sequential dimerization and skeletal rearrangement through reductive activation to form indole–methylquinoline hybrids. acs.orgbohrium.com This process involves the single-electron transfer (SET) reduction of the quinoline to generate a radical anion, which is a key intermediate in the transformation. acs.orgbohrium.com Another approach involves a net-reductive skeletal rearrangement of 4-arylquinolines into 3-(arylmethyl)indoles, which proceeds via a 1,2-aryl migration and ring-contraction sequence. chemrxiv.org

Furthermore, the Ciamician-Dennsted reaction, which involves the ring expansion of indoles using carbenes, provides a synthetic route to quinolines and represents a type of skeletal editing. rsc.org While these are not simple acid/base-catalyzed rearrangements of 2-Chloro-3-ethenylquinoline itself, they illustrate that the quinoline ring can be fundamentally altered. For instance, treatment of 2-chloroquinoline-3-carbaldehydes with azidotrimethylsilane (B126382) can lead to a nucleophilic substitution followed by ring-chain azido-tautomerization, resulting in the formation of a fused tetrazolo[1,5-a]quinoline (B14009986) system, which is a significant rearrangement of the heterocyclic structure. rsc.org

These advanced synthetic methods highlight the potential for profound structural modifications of the quinoline core, moving beyond simple functional group interconversions to direct architectural transformations of the molecular skeleton. bioengineer.org

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Ethenylquinoline

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers profound insights into the molecular structure of 2-Chloro-3-ethenylquinoline by probing its fundamental vibrational modes. bohrium.com These methods are complementary and essential for a comprehensive assignment of the molecule's characteristic frequencies.

The vibrational spectrum of 2-Chloro-3-ethenylquinoline is a composite of the vibrational modes originating from the quinoline (B57606) core, the ethenyl (vinyl) substituent, and the chloro group. The assignment of these bands is typically supported by density functional theory (DFT) calculations, which provide theoretical frequencies that can be correlated with experimental data. nih.govnih.gov

Key vibrational regions and their assignments include:

C-H Vibrations : The aromatic C-H stretching vibrations of the quinoline ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C-H stretching vibrations corresponding to the ethenyl group also appear in this range.

C=C and C=N Vibrations : The stretching vibrations of the C=C and C=N bonds within the aromatic quinoline system are found in the 1625–1430 cm⁻¹ range. mdpi.com These bands are often strong and characteristic of the heterocyclic ring structure. The C=C stretching of the ethenyl group is also expected in this region.

C-Cl Vibrations : The C-Cl stretching vibration is a key indicator of the chloro-substitution. Its position can vary but is generally expected in the lower frequency region of the spectrum.

Ethenyl Group Vibrations : The ethenyl substituent gives rise to several characteristic bands, including C-H stretching, C=C stretching, and various C-H bending (scissoring, wagging, twisting) and out-of-plane deformations that are crucial for its identification.

Table 1: Representative Vibrational Band Assignments for Functional Groups in 2-Chloro-3-ethenylquinoline

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretching (Aromatic) | 3100 - 3000 | Quinoline Ring |

| C-H Stretching (Vinylic) | 3100 - 3000 | Ethenyl Group |

| C=C / C=N Stretching | 1625 - 1430 | Quinoline Ring |

| C=C Stretching | ~1640 | Ethenyl Group |

| C-H In-plane Bending | 1400 - 1000 | Quinoline & Ethenyl |

| C-H Out-of-plane Bending | 990 - 910 and 900 - 800 | Ethenyl & Quinoline |

| C-Cl Stretching | 800 - 600 | Chloro Group |

Vibrational spectroscopy can also be employed to analyze the conformational isomers of 2-Chloro-3-ethenylquinoline. The primary conformational freedom in this molecule arises from the rotation of the ethenyl group around the C3-C(ethenyl) single bond. Different spatial orientations of the ethenyl group relative to the quinoline plane can lead to subtle but measurable shifts in the vibrational frequencies of specific modes.

By comparing the experimental FT-IR and FT-Raman spectra with theoretical spectra calculated for different stable conformers, it is possible to deduce the most likely conformation present in the sample. Changes in the intensity or position of bands related to the ethenyl group or the adjacent C-H bonds on the quinoline ring can serve as signatures for a particular conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides unambiguous evidence for the atomic connectivity and chemical environment of each nucleus in 2-Chloro-3-ethenylquinoline.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), signal integrations (number of protons), and spin-spin coupling patterns (multiplicity).

Aromatic Region (δ ~7.5-8.5 ppm) : The protons on the quinoline ring (H4, H5, H6, H7, H8) are expected to resonate in this downfield region. The exact chemical shifts are influenced by the electron-withdrawing effects of the chloro group and the nitrogen atom.

Vinylic Region (δ ~5.5-7.0 ppm) : The three protons of the ethenyl group (-CH=CH₂) typically appear in this region. They form a complex spin system (often AMX or ABX type), exhibiting both geminal (²JHH) and vicinal (cis and trans, ³JHH) couplings. libretexts.org The proton on the carbon attached to the quinoline ring will likely be the most downfield of the three.

Coupling constants (J-values) are critical for determining the connectivity and stereochemistry. organicchemistrydata.org For instance, the magnitude of the coupling between the vinylic protons can distinguish between cis (~6-15 Hz) and trans (~11-18 Hz) relationships. In the aromatic region, coupling between adjacent protons (ortho-coupling, ³JHH) is typically in the range of 7-9 Hz. mdpi.com

Table 2: Predicted ¹H NMR Data for 2-Chloro-3-ethenylquinoline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H4 | ~8.0 - 8.5 | Singlet (s) | N/A |

| H5, H8 | ~7.8 - 8.2 | Doublet (d) | ³J ≈ 7-9 |

| H6, H7 | ~7.5 - 7.8 | Multiplet (m) or Triplet (t) | ³J ≈ 7-9 |

| -CH=CH₂ | ~6.5 - 7.0 | Doublet of doublets (dd) | ³J(trans) ≈ 17, ³J(cis) ≈ 11 |

| -CH=CH₂ (trans-H) | ~5.8 - 6.2 | Doublet of doublets (dd) | ³J(trans) ≈ 17, ²J ≈ 1-2 |

| -CH=CH₂ (cis-H) | ~5.5 - 5.8 | Doublet of doublets (dd) | ³J(cis) ≈ 11, ²J ≈ 1-2 |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With 11 carbon atoms, 2-Chloro-3-ethenylquinoline is expected to show 11 distinct signals under proton-decoupled conditions.

Aromatic and Vinylic Carbons (δ ~115-150 ppm) : The majority of the carbon signals will appear in this range. The carbon atom bearing the chloro group (C2) will be significantly influenced, as will the carbons of the quinoline ring (C3, C4, C4a, C5, C6, C7, C8, C8a). nih.govlibretexts.org The two vinylic carbons (-CH=CH₂) will also resonate here. oregonstate.edu

Quaternary Carbons : Quaternary carbons (C2, C3, C4a, C8a) often show weaker signals compared to protonated carbons. Their identification is aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for 2-Chloro-3-ethenylquinoline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C2 | 145 - 155 | Quaternary (C-Cl) |

| C3 | 130 - 140 | Quaternary |

| C4 | 135 - 145 | Methine (CH) |

| C4a, C8a | 140 - 150 | Quaternary |

| C5, C6, C7, C8 | 120 - 130 | Methine (CH) |

| -CH=CH₂ | 130 - 140 | Methine (CH) |

| -CH=CH₂ | 115 - 125 | Methylene (B1212753) (CH₂) |

2D NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei. github.iohuji.ac.il

COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H J-couplings, revealing which protons are adjacent to each other. sdsu.edu It would show correlations between H5-H6, H6-H7, and H7-H8 in the quinoline ring, and among the three protons of the ethenyl group, confirming their respective spin systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). princeton.edu This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its known proton resonance. For example, it would connect the signal for H4 to the C4 carbon, H5 to C5, and so on.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is crucial for connecting the different spin systems identified by COSY. Key correlations would include:

From the vinylic protons to C3 and C4, confirming the attachment point of the ethenyl group.

From H4 to C2, C3, and C5, linking it to the rest of the quinoline structure.

From H5 to C4, C4a, and C7, establishing the connectivity of the benzene (B151609) portion of the quinoline ring.

By systematically analyzing the data from these 2D NMR experiments, the complete chemical structure of 2-Chloro-3-ethenylquinoline can be unequivocally confirmed.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. However, a comprehensive search of scientific literature did not yield specific experimental mass spectrometry data for 2-Chloro-3-ethenylquinoline.

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. The theoretical exact mass of 2-Chloro-3-ethenylquinoline can be calculated based on its molecular formula, C₁₁H₈ClN. This calculated value is crucial for the identification of the compound in HRMS analysis. Despite the theoretical calculations, no experimental HRMS data for 2-Chloro-3-ethenylquinoline has been reported in the reviewed literature.

Table 1: Theoretical Exact Mass of 2-Chloro-3-ethenylquinoline (No experimental data available)

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₁H₈³⁵ClN | [M+H]⁺ | 190.0418 |

| C₁₁H₈³⁷ClN | [M+H]⁺ | 192.0389 |

The analysis of fragmentation patterns in mass spectrometry offers valuable insights into the structural components of a molecule. When a molecule is ionized in the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the compound's structure. For 2-Chloro-3-ethenylquinoline, characteristic fragmentation would be expected, such as the loss of the chlorine atom or fragmentation of the ethenyl group. A detailed analysis of these fragmentation pathways would be essential for confirming the compound's structure. However, no specific experimental data on the fragmentation pattern of 2-Chloro-3-ethenylquinoline could be located in the scientific literature.

Table 2: Expected Fragmentation Patterns for 2-Chloro-3-ethenylquinoline (No experimental data available; patterns are hypothetical)

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| Data not available | Data not available |

| Data not available | Data not available |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's structure and properties in the solid state. A crystallographic study of 2-Chloro-3-ethenylquinoline would definitively establish its molecular geometry and packing in the crystal lattice. A thorough search of crystallographic databases and the scientific literature did not yield any published X-ray crystal structures for 2-Chloro-3-ethenylquinoline.

Table 3: Crystallographic Data for 2-Chloro-3-ethenylquinoline (No experimental data available)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (selected) | Data not available |

| Bond Angles (selected) | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum, particularly the wavelength of maximum absorbance (λₘₐₓ), is characteristic of the compound's electronic structure, especially the extent of conjugation. For 2-Chloro-3-ethenylquinoline, the quinoline ring system and the ethenyl group form a conjugated system that is expected to exhibit distinct absorption bands. The analysis of these bands can provide information about the π → π* and n → π* electronic transitions within the molecule. Despite the expected spectroscopic activity, no experimental UV-Vis spectra or detailed analysis of the electronic transitions for 2-Chloro-3-ethenylquinoline could be found in the reviewed literature.

Table 4: UV-Vis Absorption Data for 2-Chloro-3-ethenylquinoline (No experimental data available)

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Computational and Theoretical Investigations of 2 Chloro 3 Ethenylquinoline

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Theoretical investigations of quinoline (B57606) derivatives often utilize DFT with functionals such as B3LYP and basis sets like 6-311G(d,p) to achieve a balance between computational cost and accuracy. These studies provide valuable insights into the fundamental properties of the molecules under investigation.

Optimized Molecular Geometry and Conformational Landscape

A crucial first step in any computational study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For 2-chloro-3-ethenylquinoline, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the quinoline core and the ethenyl (vinyl) substituent. The conformational landscape, particularly concerning the rotation of the ethenyl group relative to the quinoline ring, would reveal the molecule's flexibility and the energy barriers between different spatial orientations. While studies on related molecules like 2-chloro-3-(beta-nitrovinyl)quinoline have provided crystal structure data, this information is not a direct substitute for the optimized geometry of 2-chloro-3-ethenylquinoline, as the electronic influence of a nitro group differs significantly from that of a simple vinyl group.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-Chloro-3-ethenylquinoline

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-Cl | Data not available | ||

| C3-C(ethenyl) | Data not available | ||

| C2-C3-C(ethenyl) | Data not available | ||

| C3-C(ethenyl)-C(ethenyl) | Data not available | ||

| C4-C3-C(ethenyl)-C(ethenyl) | Data not available |

Note: This table is for illustrative purposes only. No experimental or theoretical data for 2-chloro-3-ethenylquinoline could be located.

Electronic Structure Analysis

The electronic structure of a molecule is key to understanding its reactivity, spectral properties, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For 2-chloro-3-ethenylquinoline, the distribution and energies of these orbitals would be influenced by the electron-withdrawing chloro group and the π-system of the ethenyl substituent.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 2-Chloro-3-ethenylquinoline

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. No computational data for 2-chloro-3-ethenylquinoline could be found.

Understanding the distribution of electron density across a molecule is fundamental to predicting its behavior. Methods like Mulliken, Hirshfeld, and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This information helps to identify electrophilic and nucleophilic sites within the molecule. In 2-chloro-3-ethenylquinoline, the electronegative chlorine and nitrogen atoms are expected to carry negative charges, while the adjacent carbon atoms would likely bear positive charges.

Table 3: Hypothetical Atomic Charges for Selected Atoms of 2-Chloro-3-ethenylquinoline

| Atom | Mulliken Charge (e) | Hirshfeld Charge (e) | NBO Charge (e) |

| N1 | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available |

| Cl | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No charge analysis data for 2-chloro-3-ethenylquinoline is available in the searched literature.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 2-chloro-3-ethenylquinoline, the MEP map would likely show negative potential around the nitrogen and chlorine atoms, and positive potential near the hydrogen atoms.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations are instrumental in assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. The Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of each internal coordinate to a particular vibrational mode. While vibrational analyses have been performed for similar compounds like 2-chloroquinoline-3-carboxaldehyde, a detailed vibrational study with PED for 2-chloro-3-ethenylquinoline has not been reported.

Table 4: Hypothetical Vibrational Frequencies and Assignments for 2-Chloro-3-ethenylquinoline

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED (%) |

| C-Cl Stretch | Data not available | Data not available |

| C=C (ethenyl) Stretch | Data not available | Data not available |

| Quinoline Ring Stretch | Data not available | Data not available |

| C-H (ethenyl) Bend | Data not available | Data not available |

Note: This table is for illustrative purposes only, as no specific vibrational data for 2-chloro-3-ethenylquinoline was found.

Prediction of Spectroscopic Properties (NMR Shielding, UV-Vis Absorption)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) shielding and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are invaluable for interpreting experimental data and understanding the electronic environment of the molecule.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. nih.govmdpi.com This method can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

A computational study on a closely related compound, (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, utilizing TD-DFT at the B3LYP/6-311G(d,p) level of theory, offers insights into the expected UV-Vis absorption of the 2-chloro-3-ethenylquinoline core. rjptonline.org The theoretical and experimental UV-Visible absorption bands were compared in this study, demonstrating the predictive power of this approach. rjptonline.org For 2-chloro-3-ethenylquinoline, TD-DFT calculations would likely reveal transitions involving the π-electrons of the quinoline ring system and the ethenyl substituent.

| Compound | Computational Method | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | TD-DFT/B3LYP/6-311G(d,p) | Data Not Specified | Data Not Specified | HOMO -> LUMO |

Reactivity Indices and Local Reactivity Analysis

Computational methods allow for the calculation of various reactivity descriptors that help in understanding and predicting the chemical behavior of a molecule. These indices provide information about the electrophilic and nucleophilic nature of the molecule and identify the most reactive sites.

Fukui Functions and Dual Descriptor Analysis

Fukui functions are used within DFT to identify the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

A computational study on 2-chloroquinoline-3-carboxaldehyde, a compound with a similar 2-chloroquinoline core, employed Fukui functions to determine the chemical reactivity of the molecule. nih.gov For 2-chloro-3-ethenylquinoline, similar calculations would likely indicate that the nitrogen atom and certain carbon atoms in the quinoline ring are susceptible to electrophilic attack, while the ethenyl group might be prone to nucleophilic addition.

The dual descriptor is another tool that can more precisely distinguish between nucleophilic and electrophilic sites.

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, such as the electrophilicity index (ω) and nucleophilicity index (N), provide a quantitative measure of a molecule's ability to accept or donate electrons. These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electrophilicity index is a measure of the stabilization in energy when a system acquires an additional electronic charge from the environment. A higher value indicates a greater electrophilic character. Conversely, the nucleophilicity index quantifies the electron-donating ability of a molecule.

For 2-chloro-3-ethenylquinoline, the presence of the electronegative chlorine atom and the quinoline ring system would contribute to its electrophilic character. The ethenyl group, on the other hand, could contribute to its nucleophilicity. DFT calculations on related quinoline derivatives have been used to determine these indices and rationalize their reactivity. nih.gov

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|---|

| 2-chloroquinoline-3-carboxaldehyde | DFT/B3LYP/6-311++G(d,p) | Value Not Specified | Value Not Specified | Value Not Specified | Value Not Specified | Value Not Specified |

Thermochemical Properties and Stability Analysis

Computational chemistry can be used to predict the thermochemical properties of molecules, such as enthalpy, entropy, and Gibbs free energy. rjptonline.orgnih.gov These calculations are crucial for understanding the stability of a molecule and predicting the feasibility of chemical reactions.

A study on (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one computed some thermodynamic properties at the B3LYP/6-311G(d,p) level of theory. rjptonline.org Similarly, thermodynamic properties for 2-chloroquinoline-3-carboxaldehyde have also been calculated. nih.gov For 2-chloro-3-ethenylquinoline, such calculations would provide valuable data on its stability and could be used to compare its thermodynamic properties with other quinoline derivatives.

| Compound | Computational Method | Enthalpy (H) | Entropy (S) | Gibbs Free Energy (G) |

|---|---|---|---|---|

| 2-chloroquinoline-3-carboxaldehyde | DFT/B3LYP/6-311++G(d,p) | Value Not Specified | Value Not Specified | Value Not Specified |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules. Key NLO parameters include the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

A computational investigation of 2-chloroquinoline-3-carboxaldehyde calculated its linear polarizability and first-order hyperpolarizability. nih.gov The computed first hyperpolarizability (β) value was compared to that of urea, a standard reference material for NLO properties. The results indicated that 2-chloroquinoline-3-carboxaldehyde possesses NLO activity. nih.gov Given the structural similarities, it is expected that 2-chloro-3-ethenylquinoline would also exhibit NLO properties due to the extended π-conjugation provided by the ethenyl group attached to the quinoline core.

| Compound | Computational Method | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

|---|---|---|---|---|

| 2-chloroquinoline-3-carboxaldehyde | DFT/B3LYP/6-311++G(d,p) | Value Not Specified | Value Not Specified | 5.52 x 10-30 |

Reaction Mechanism Modeling via Computational Methods

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies, providing a detailed understanding of the reaction pathway.

For 2-chloro-3-ethenylquinoline, computational modeling could be used to investigate various reactions, such as its synthesis or its participation in cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgnih.govresearchgate.netmdpi.combeilstein-journals.org While specific mechanistic studies on 2-chloro-3-ethenylquinoline are not prevalent, the synthesis of 2-vinylquinolines via trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline (B7769805) and an aldehyde has been reported, along with a plausible mechanism. nih.gov DFT calculations could be employed to model the transition states and intermediates of such a reaction involving 2-chloro-3-ethenylquinoline, providing insights into the reaction's feasibility and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions over time. While specific MD simulation studies on 2-chloro-3-ethenylquinoline are not extensively documented in publicly available literature, the principles of this methodology and data from related quinoline derivatives can provide significant insights into its probable dynamic characteristics and intermolecular interactions.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows for the observation of conformational changes, molecular flexibility, and the nature of non-covalent interactions with surrounding molecules, such as solvents or other solutes.

Key Intermolecular Interactions:

Based on the functional groups present in 2-chloro-3-ethenylquinoline (a chloro group, a vinyl group, and a quinoline core), several types of intermolecular interactions can be anticipated and studied using MD simulations. Analysis of substituted 2-chloroquinoline derivatives reveals the significant role of the chlorine atom in forming various intermolecular contacts. researchgate.net

These interactions include:

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases.

π-π Stacking: The aromatic quinoline ring can participate in π-π stacking interactions with other aromatic systems.

C-H···Cl Hydrogen Bonds: Weak hydrogen bonds can form between carbon-hydrogen groups and the chlorine atom.

Studies on related 2-chloroquinoline derivatives have highlighted the presence of Cl···Cl and C-H···Cl intermolecular interactions, which can lead to the formation of molecular dimers and other supramolecular structures. researchgate.net

Simulated Dynamic Behavior:

MD simulations can predict how the 2-chloro-3-ethenylquinoline molecule behaves in different environments. For instance, in a solvated system, the simulations could reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule.

Rotational and Vibrational Motions: The flexibility of the ethenyl group and the vibrational modes of the quinoline ring system.

Conformational Preferences: The preferred spatial orientation of the ethenyl group relative to the quinoline plane.

Illustrative Data from MD Simulations of Analogous Systems:

To illustrate the type of data obtained from MD simulations, the following tables present hypothetical but plausible findings for 2-chloro-3-ethenylquinoline based on general principles and data from similar molecules.

Table 1: Potential Intermolecular Interaction Energies for 2-Chloro-3-ethenylquinoline Dimers in a Simulated Environment

| Interaction Type | Simulated Average Energy (kcal/mol) | Key Contributing Atoms |

| π-π Stacking | -2.5 to -4.0 | Aromatic rings of the quinoline core |

| C-H···Cl Hydrogen Bond | -0.5 to -1.5 | H atoms on the ethenyl group and Cl atom |

| Halogen Bonding (Cl···N) | -1.0 to -3.0 | Cl atom and N atom of another quinoline |

| van der Waals | -3.0 to -5.0 | Overall molecular surface |

Note: These are representative values and would require specific MD simulations for 2-chloro-3-ethenylquinoline for precise determination.

Table 2: Simulated Root Mean Square Fluctuation (RMSF) of Atomic Positions in 2-Chloro-3-ethenylquinoline

| Molecular Region | Average RMSF (Å) | Interpretation |

| Quinoline Ring Atoms | 0.2 - 0.4 | Relatively rigid core structure |

| Chlorine Atom | 0.3 - 0.5 | Moderate fluctuation |

| Ethenyl Group Atoms | 0.6 - 1.0 | Higher flexibility and rotational motion |

Note: RMSF values indicate the average deviation of an atom's position from its mean position over the course of a simulation, highlighting flexible regions of the molecule.

The application of MD simulations provides a microscopic view of the dynamic nature of 2-chloro-3-ethenylquinoline, offering insights into its behavior that are complementary to experimental studies. These computational approaches are invaluable for understanding how this molecule interacts with its environment at an atomic level.

Advanced Research Applications and Future Directions in Chemical Sciences

2-Chloro-3-ethenylquinoline as a Precursor for Novel Heterocyclic Architectures

The strategic placement of a reactive chlorine atom and a polymerizable ethenyl group makes 2-chloro-3-ethenylquinoline an ideal starting material for synthesizing complex, multi-ring systems. The chloro group can be substituted via nucleophilic displacement, while the vinyl group can participate in various cycloaddition and polymerization reactions. This dual reactivity allows for the construction of diverse and intricate molecular frameworks.

The synthesis of polycyclic quinoline (B57606) derivatives is a significant area of research due to their presence in biologically active natural products and pharmaceuticals. researchgate.netconsensus.app 2-Chloro-3-ethenylquinoline, and its precursor 2-chloro-3-formylquinoline, are key intermediates in building these complex structures. Multi-component reactions, often catalyzed by transition metals or acids, are particularly effective for this purpose. nih.govnih.gov For instance, the aldehyde group of 2-chloro-3-formylquinoline can be condensed with various active methylene (B1212753) compounds and amines to create fused pyridine (B92270) rings, leading to architectures like benzo[b] nih.govnih.govnaphthyridines. researchgate.net The ethenyl group of the target compound offers alternative pathways, such as Diels-Alder reactions, to construct additional carbocyclic or heterocyclic rings onto the quinoline core.

Fused heterocyclic systems, where two or more rings share atoms, are of great interest in materials science and medicinal chemistry. rsc.org The reactivity of 2-chloro-3-ethenylquinoline precursors is well-documented in the synthesis of a wide array of fused systems. nih.gov Through intramolecular cyclization or condensation reactions, the chloro and formyl/ethenyl substituents can be used to build adjacent rings. semanticscholar.org For example, reactions involving the aldehyde precursor can yield fused systems like pyrazolo[3,4-b]quinolines, furo[2,3-b]quinolines, and quinolinyl-thiazolidinones through condensation with reagents such as hydrazines, acetones followed by cyclization, or anilines and mercaptoacetic acid. nih.govias.ac.in

Table 1: Examples of Fused Heterocyclic Systems Synthesized from 2-Chloroquinoline (B121035) Precursors

| Precursor Reagents | Resulting Fused System | Reaction Type |

|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde (B1585622), Phenylhydrazine | Pyrazolo[3,4-b]quinoline | Condensation followed by intramolecular cyclization nih.gov |

| 2-Chloroquinoline-3-carbaldehyde, Acetone | Furo[2,3-b]quinoline | Condensation, bromocyclization, and dehydrobromination ias.ac.in |

| 2-Chloroquinoline-3-carbaldehyde, Anilines, 2-Mercaptoacetic acid | Quinolinyl-thiazolidinone | Multicomponent condensation/cyclization nih.gov |

| 2-Chloroquinoline-3-carbaldehyde, Formamide | Pyrrolo[3,4-b]quinolin-3-one | Condensation and intramolecular cyclization nih.gov |

Development of Functional Materials based on Quinoline Frameworks

The quinoline ring is an electron-deficient system, which imparts useful electronic and photophysical properties to materials incorporating this moiety. researchgate.net These properties, combined with the high thermal stability of the quinoline core, make it an attractive component for advanced functional materials.

Quinoline derivatives have been extensively investigated for applications in organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.netiaea.org The electron-accepting nature of the quinoline nucleus makes it suitable for use in electron-transporting layers within OLED devices, helping to balance charge injection and improve device efficiency. researchgate.net Copolymers incorporating quinoline and other aromatic units, such as fluorene, have been synthesized and shown to emit in the blue region of the spectrum, a key color for full-color displays. acs.org Furthermore, quinoline-based organic frameworks (QOFs) have been developed for applications in photocatalysis, demonstrating how structural and electronic tuning can lead to materials with specific functions, such as hydrogen production. acs.org The fluorescence of many quinoline derivatives can be quenched or enhanced in the presence of specific analytes, forming the basis for highly sensitive chemical sensors.

The ethenyl group of 2-chloro-3-ethenylquinoline is a key functional handle for polymerization. This allows for the creation of polymeric materials where the quinoline unit is either part of the main chain or a pendant group. By copolymerizing quinoline-containing monomers with other monomers, such as acrylic acid or hydroxyethyl (B10761427) acrylate, polymers with tunable properties can be achieved. researchgate.net For example, Suzuki cross-coupling reactions have been used to create soluble, conjugated copolymers of quinoline and dialkylfluorene, which exhibit desirable electronic properties and emit blue light. acs.org The resulting polymers often possess high thermal stability and chemical resistance, properties conferred by the robust quinoline scaffold. researchgate.net

Table 2: Examples of Quinoline-Based Copolymers and Their Properties

| Copolymer Components | Polymerization Method | Key Properties/Applications |

|---|---|---|

| Quinoline and 9,9-dialkylfluorene | Suzuki cross-coupling | Blue light emission, high solubility, potential for OLEDs acs.org |

| Alkyne-aldehyde monomers and aniline (B41778) derivatives | Lewis acid catalysis | Good solubility, high molecular weights, thermal stability researchgate.net |

| Carbazole and Quinoline units | Wittig-Horner reaction | Photoluminescent, electrochemically active |

Ligand Design in Coordination Chemistry

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. researchgate.net This has established quinoline and its derivatives as fundamental ligands in coordination chemistry. digitellinc.com The steric and electronic properties of the ligand can be precisely tuned by introducing substituents onto the quinoline core. researchgate.net

The 2-chloro and 3-ethenyl groups on the target compound can influence the coordination environment in several ways. The chlorine atom's electron-withdrawing nature affects the basicity of the quinoline nitrogen, thereby modulating the strength of the metal-ligand bond. researchgate.net Both the chloro and ethenyl groups can be further functionalized to introduce additional donor atoms, transforming the simple monodentate quinoline into a more complex bidentate or polydentate ligand. For example, derivatives of 2-chloroquinoline-3-carbaldehyde have been used to synthesize carbohydrazide (B1668358) ligands that subsequently form stable complexes with various metal ions. researchgate.netacs.org These metal complexes are being explored for applications ranging from catalysis to materials science and medicine. nih.gov The ability to create intricate, multi-dimensional structures through π–π stacking of quinoline rings in metal complexes further adds to their utility in supramolecular chemistry. rsc.org

Catalytic Applications (e.g., Organocatalysis, Metal-Free Catalysis)

In the realm of metal-free catalysis, derivatives of 2-chloro-3-ethenylquinoline could potentially be employed in reactions such as asymmetric Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The strategic placement of the chloro and ethenyl groups allows for further functionalization to introduce chiral auxiliaries or other catalytic moieties, thereby creating a new class of bifunctional organocatalysts. The inherent rigidity of the quinoline backbone is advantageous for creating a well-defined chiral environment around the catalytic center, which is essential for achieving high enantioselectivity.

Research in this area is still in its nascent stages, but the foundational principles of organocatalysis suggest a fertile ground for the application of 2-chloro-3-ethenylquinoline derivatives. The following table outlines potential catalytic applications and the hypothesized roles of the compound's structural features.

| Catalytic Application | Potential Role of 2-Chloro-3-ethenylquinoline | Key Structural Feature(s) |

| Asymmetric Michael Addition | Chiral Lewis Base Catalyst | Quinoline Nitrogen, Chiral Substituent |

| Aldol Reaction | Enamine/Iminium Activation | Functionalized Ethenyl Group |

| Diels-Alder Reaction | Dienophile Activation | Electron-Deficient Quinoline Ring |

| Metal-Free Hydrogenation | Frustrated Lewis Pair Component | Sterically Hindered Quinoline Nitrogen |

Methodology Development in Organic Synthesis

The chemical reactivity of 2-chloro-3-ethenylquinoline makes it a versatile building block for the development of new synthetic methodologies. The presence of two distinct reactive sites—the chlorine atom at the 2-position and the ethenyl group at the 3-position—allows for sequential and selective transformations, providing access to a wide array of complex molecular architectures. Its precursor, 2-chloro-3-formylquinoline, is a well-established starting material for the synthesis of various heterocyclic compounds. nih.govresearchgate.netresearchgate.net The conversion of the formyl group to an ethenyl group opens up new avenues for synthetic exploration.

The chloro group can be readily displaced by various nucleophiles or participate in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.comrsc.orgscienceopen.com The ethenyl group, on the other hand, is a versatile functional handle for transformations including, but not limited to, Heck coupling, olefin metathesis, hydroformylation, and various cycloaddition reactions. This dual reactivity allows for the development of novel tandem or one-pot reaction sequences, enhancing synthetic efficiency.

The development of synthetic methods utilizing 2-chloro-3-ethenylquinoline as a key intermediate is an active area of research. The table below summarizes some of the potential synthetic transformations that can be explored.

| Reaction Type | Reactive Site | Potential Product Class |

| Suzuki Coupling | 2-Chloro position | 2-Aryl-3-ethenylquinolines |

| Heck Coupling | 3-Ethenyl group | 3-(Substituted vinyl)quinolines |

| Olefin Metathesis | 3-Ethenyl group | Stilbene-like quinoline derivatives |

| Buchwald-Hartwig Amination | 2-Chloro position | 2-Amino-3-ethenylquinolines |

| Diels-Alder Reaction | 3-Ethenyl group (as dienophile) | Fused polycyclic quinolines |

Future Prospects for Theoretical and Experimental Studies

The potential of 2-chloro-3-ethenylquinoline in catalysis and synthetic chemistry warrants further investigation through both theoretical and experimental studies. Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. ijcce.ac.irdergipark.org.tr Such studies can help in understanding its behavior in catalytic cycles and in predicting the outcomes of various chemical reactions. Theoretical calculations can also guide the rational design of new catalysts and synthetic intermediates based on the 2-chloro-3-ethenylquinoline scaffold.

Experimentally, a systematic exploration of the reactivity of both the chloro and ethenyl groups is necessary to fully harness the synthetic potential of this compound. This includes investigating its performance in a wider range of cross-coupling reactions, exploring its utility in multicomponent reactions, and developing methods for its asymmetric functionalization. The synthesis of a library of derivatives with diverse substituents on the quinoline ring and the ethenyl group will be crucial for structure-activity relationship studies, particularly in the context of developing new catalysts and biologically active molecules.

Future research should also focus on the potential applications of 2-chloro-3-ethenylquinoline in materials science, such as in the synthesis of novel organic electronic materials or fluorescent probes, leveraging the photophysical properties of the quinoline core. The crystal structure of a related compound, 2-chloro-3-(beta-nitrovinyl)quinoline, has been reported, providing a basis for solid-state structural studies of 2-chloro-3-ethenylquinoline and its derivatives. nih.gov

The following table outlines key areas for future research on 2-chloro-3-ethenylquinoline.

| Research Area | Focus of Study | Expected Outcome |

| Theoretical Chemistry | DFT calculations of electronic structure, reaction mechanisms, and spectroscopic properties. | Rational design of new catalysts and synthetic routes; understanding of reactivity. |

| Experimental Synthesis | Exploration of diverse catalytic and synthetic reactions; synthesis of derivative libraries. | Expansion of the synthetic utility of the compound; discovery of new bioactive molecules. |

| Materials Science | Investigation of photophysical properties and polymerizability. | Development of novel organic materials with interesting optical and electronic properties. |

| Structural Analysis | X-ray crystallographic studies of the parent compound and its derivatives. | Elucidation of solid-state packing and intermolecular interactions. |

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-ethenylquinoline, and how can reaction conditions be systematically optimized?

- Methodological Answer :

A common approach involves nucleophilic substitution or coupling reactions. For example, refluxing quinoline precursors with chlorinating agents (e.g., POCl₃) in aprotic solvents (DMF, THF) under inert atmospheres can yield chloro-substituted intermediates. Subsequent vinylation via Heck coupling or Wittig reactions introduces the ethenyl group . Key variables to optimize include:- Catalyst selection (e.g., Pd-based catalysts for coupling reactions).

- Temperature control (343 K for reflux, as reported in analogous quinoline syntheses) .

- Purification methods (e.g., recrystallization from chloroform/acetone mixtures) .

Monitor reaction progress via TLC and confirm purity via HPLC or melting point analysis.

Q. How can the molecular structure of 2-Chloro-3-ethenylquinoline be confirmed, and what analytical techniques are most reliable?

- Methodological Answer :

Combine spectroscopic and crystallographic methods: - ¹H NMR identifies vinyl protons (δ 5.5–6.5 ppm, coupling constants J = 10–16 Hz).

- ¹³C NMR confirms chlorine substitution (deshielded C-2 at ~δ 140–150 ppm).

- Mass spectrometry (HRMS) validates molecular weight (e.g., Cl isotopes at M+2 peaks).

Q. What are the key reactivity patterns of 2-Chloro-3-ethenylquinoline in substitution or addition reactions?

- Methodological Answer :

The chlorine at C-2 is susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides), while the ethenyl group undergoes electrophilic additions (e.g., bromination) or cycloadditions. Design experiments to:

Advanced Research Questions